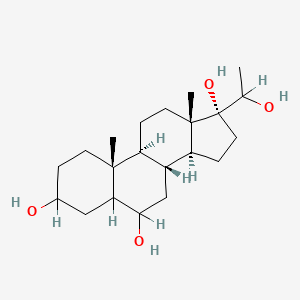
Aluminum ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum ammonium sulfate is typically synthesized by reacting aluminum sulfate with ammonium sulfate in an aqueous solution. The reaction can be represented as: [ \text{Al}_2(\text{SO}_4)_3 + 3(\text{NH}_4)_2\text{SO}_4 + 24\text{H}_2\text{O} \rightarrow 2(\text{NH}_4)\text{Al}(\text{SO}_4)_2·12\text{H}_2\text{O} ] This reaction is carried out at room temperature, and the resulting solution is allowed to crystallize to form this compound dodecahydrate .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving aluminum hydroxide in sulfuric acid to form aluminum sulfate, which is then reacted with ammonium sulfate. The solution is then cooled to allow the formation of large, transparent crystals of this compound .
Types of Reactions:
Decomposition: Upon heating, this compound decomposes to form ammonia, sulfur dioxide, and aluminum oxide.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form aluminum hydroxide and sulfuric acid.
Common Reagents and Conditions:
Decomposition: Heating at temperatures around 250°C.
Hydrolysis: Dissolution in water at room temperature.
Major Products Formed:
Decomposition: Ammonia (NH₃), sulfur dioxide (SO₂), and aluminum oxide (Al₂O₃).
Hydrolysis: Aluminum hydroxide (Al(OH)₃) and sulfuric acid (H₂SO₄).
Scientific Research Applications
Aluminum ammonium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a coagulant in water treatment processes to remove impurities and suspended particles.
Biology: Employed in protein purification by precipitation.
Medicine: Utilized as an adjuvant in vaccines to enhance the immune response.
Mechanism of Action
The mechanism of action of aluminum ammonium sulfate varies depending on its application:
As a Coagulant: It neutralizes the charges on suspended particles in water, causing them to aggregate and settle out.
Comparison with Similar Compounds
Potassium Aluminum Sulfate (Potassium Alum): Similar in structure and used in water purification and as a mordant in dyeing processes.
Sodium Aluminum Sulfate (Sodium Alum): Used in baking powders and as a food additive.
Uniqueness: Aluminum ammonium sulfate is unique due to its specific combination of aluminum and ammonium ions, which gives it distinct properties such as its use in protein purification and as an adjuvant in vaccines. Its ability to form large, transparent crystals also makes it valuable for laboratory demonstrations and experiments .
Properties
CAS No. |
15710-63-1 |
|---|---|
Molecular Formula |
AlH5NO4S |
Molecular Weight |
142.09 g/mol |
InChI |
InChI=1S/Al.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |
InChI Key |
JBDDAQMOLJDTEO-UHFFFAOYSA-N |
Canonical SMILES |
N.OS(=O)(=O)O.[Al] |
Synonyms |
Ammonia alum |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




